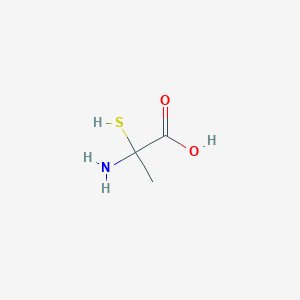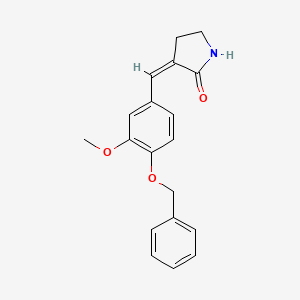
2-Amino-2-mercaptopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-mercaptopropanoic acid (C₃H₆O₂S) is a small organic compound with the following structure:
H₂N-CH(CH₂SH)-COOH
It contains an amino group (NH₂), a carboxylic acid group (COOH), and a thiol (sulfhydryl) group (SH). The compound is also referred to as α-mercaptopropanoic acid due to the position of the thiol group on the carbon chain. Thiolactic acid is a colorless, water-soluble solid.
Méthodes De Préparation
Synthesis::
- Thiolactic acid can be synthesized via the reaction of chloroacetic acid with ammonium thiocyanate .
- The reaction proceeds as follows:
- Chloroacetic acid reacts with ammonium thiocyanate to form ammonium α-thiolactate .
- Ammonium α-thiolactate is then acidified to yield 2-amino-2-mercaptopropanoic acid.
- Thiolactic acid is produced on an industrial scale through the above synthetic route.
- It is used as a precursor in the synthesis of various chemicals and pharmaceuticals.
Analyse Des Réactions Chimiques
Thiolactic acid undergoes several important reactions:
Oxidation: It can be oxidized to form (e.g., dimerization of two thiolactic acid molecules).
Reduction: Reduction of the thiol group yields the corresponding alcohol.
Substitution: The thiol group can be substituted with other functional groups.
Acid-Base Reactions: It behaves as a weak acid due to the carboxylic acid group.
Common reagents and conditions:
Oxidation: Typically, oxidizing agents like or are used.
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles can replace the thiol group.
Acid-Base Reactions: Reaction with strong bases or acids.
Major products:
- Oxidation: Disulfides (e.g., dimer of thiolactic acid).
- Reduction: Alcohol derivative.
- Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thiolactic acid finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Used in protein modification and labeling.
Medicine: It is a precursor for drugs and pharmaceuticals.
Industry: Used in the production of polymers and specialty chemicals.
Mécanisme D'action
The exact mechanism of action for thiolactic acid depends on its specific application. its thiol group can participate in redox reactions, protein binding, and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Thiolactic acid is unique due to its combination of amino, carboxylic acid, and thiol functionalities. Similar compounds include cysteine , which also contains a thiol group, but lacks the carboxylic acid functionality.
Propriétés
Formule moléculaire |
C3H7NO2S |
|---|---|
Poids moléculaire |
121.16 g/mol |
Nom IUPAC |
2-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c1-3(4,7)2(5)6/h7H,4H2,1H3,(H,5,6) |
Clé InChI |
KQBWMNSIGFMUBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)(N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)



![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)

![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)


![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)

